molecular formula C8H7ClO2 B086627 2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline CAS No. 1042-81-5

2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline

Cat. No. B086627
CAS RN: 1042-81-5
M. Wt: 170.59 g/mol
InChI Key: CSAPESWNZDOAFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives, has been developed through high-pressure assisted methods. This approach involves ammonium acetate-mediated cyclocondensation reactions, showcasing the efficiency of high-pressure reactors over conventional heating and microwave irradiation, indicating a potential pathway for synthesizing the compound (Behbehani et al., 2020).

Molecular Structure Analysis

The molecular structure of related benzoquinoline derivatives is often elucidated using X-ray crystallography and various spectroscopic methods, such as NMR and mass spectrometry. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the compounds, which are crucial for understanding their reactivity and physical properties (Ahmed, Dawe, & Daneshtalab, 2012).

Chemical Reactions and Properties

The compound's class has been explored for its reactivity towards various types of chemical reactions, including cyclocondensation and cyclization reactions, which are fundamental for synthesizing polycyclic quinoline derivatives. These reactions are often catalyzed by metals such as copper(II) triflate, indicating a versatile reactivity profile that can be tailored for specific synthetic needs (Bala, Muthusaravanan, & Perumal, 2013).

Physical Properties Analysis

The physical properties of benzoquinoline derivatives, including solubility, melting points, and crystal structure, can be significantly influenced by the specific substituents and the overall molecular architecture. Detailed studies involving crystallography have shown that these compounds can exhibit diverse packing motifs in the solid state, which can affect their physical stability and solubility (Asiri et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure of the quinoline core and the nature of the substituents. For example, the presence of electron-withdrawing or donating groups can significantly influence the compound's reactivity towards cycloaddition reactions, nucleophilic substitutions, and other chemical transformations critical for further functionalization and application in synthesis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Scientific Research Applications

Anticancer Agent Synthesis

A high-pressure assisted synthetic approach has been developed for the novel synthesis of 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives. These compounds have shown promising cytotoxicity against various human cancer cell lines, including lung, breast, and colon cancer, indicating their potential as anticancer agents (Behbehani et al., 2020).

Fluorophore Development

Quinoline derivatives are recognized as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems. The quest for new, more sensitive, and selective compounds continues, with quinoline derivatives showing promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Photodiode Applications

Novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate(3ABPQC) was synthesized and utilized for photodiode applications. The molecular, structural, and morphological characterizations, along with the analysis of optical properties, suggest its suitability for designing and manufacturing organic photodiodes (Elkanzi et al., 2020).

Antimicrobial Agent Synthesis

New ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives were synthesized, exhibiting significant antibacterial and antifungal activities. The compounds were tested against various microorganisms, showing notably impressive microbiological behavior (Kategaonkar et al., 2010).

properties

IUPAC Name

15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-2-18-15-11-10-14-12-13-6-3-4-8-17(13)22-21(14)16-7-5-9-19(23-18)20(15)16/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMRSWWEVCLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CCC3=CC4=CC=CC=C4N=C3C5=C2C(=CC=C5)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline
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2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline
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2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline
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2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline
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2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline
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2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline

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